molecular formula C26H38N3+ B10788285 3,6-Bis(dimethylamino)-10-nonylacridinium CAS No. 81650-07-9

3,6-Bis(dimethylamino)-10-nonylacridinium

Cat. No.: B10788285
CAS No.: 81650-07-9
M. Wt: 392.6 g/mol
InChI Key: CHKMESCAQLVOQU-UHFFFAOYSA-N
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Description

3,6-Bis(dimethylamino)-10-nonylacridinium is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structure, which includes two dimethylamino groups and a nonyl chain attached to the acridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(dimethylamino)-10-nonylacridinium typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridine derivatives and nonyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like toluene or dimethylformamide (DMF) and catalysts such as palladium or copper.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(dimethylamino)-10-nonylacridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Derivatives with different substituents replacing the dimethylamino groups.

Scientific Research Applications

3,6-Bis(dimethylamino)-10-nonylacridinium has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye and a probe for studying molecular interactions.

    Biology: Employed in DNA binding studies and as a marker for cellular imaging.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3,6-Bis(dimethylamino)-10-nonylacridinium involves its interaction with biological molecules, particularly DNA. The compound intercalates into the DNA structure, disrupting its normal function and leading to various biological effects. This intercalation is facilitated by the planar structure of the acridine core, which allows it to insert between the base pairs of DNA.

Comparison with Similar Compounds

Similar Compounds

    3,6-Bis(dimethylamino)-9H-xanthen-9-one: Another acridine derivative with similar structural features.

    3,6-Bis(dimethylamino)acridine(p-cymene)dichlororuthenium(II): A ruthenium complex with catalytic applications.

    3,6-Bis[(alkylamino)ureido]acridines: Compounds with DNA-binding properties and potential anticancer activity.

Uniqueness

3,6-Bis(dimethylamino)-10-nonylacridinium is unique due to its nonyl chain, which enhances its lipophilicity and membrane permeability. This feature distinguishes it from other acridine derivatives and contributes to its specific biological activities and applications.

Properties

IUPAC Name

3-N,3-N,6-N,6-N-tetramethyl-10-nonylacridin-10-ium-3,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N3/c1-6-7-8-9-10-11-12-17-29-25-19-23(27(2)3)15-13-21(25)18-22-14-16-24(28(4)5)20-26(22)29/h13-16,18-20H,6-12,17H2,1-5H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKMESCAQLVOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N3+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999372
Record name 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78125-98-1, 81650-07-9
Record name N(10)-Nonylacridine orange
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078125981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-N-Nonylacridinium orange
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081650079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NONYLACRIDINE ORANGE CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD9ROX569A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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